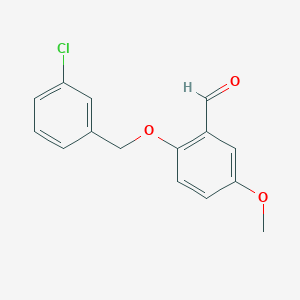
(2,2'-Bipyridyl) (2,2'-bis (4-tert-butylpyridine)) ruthenium hexafluorophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2’-Bipyridyl) (2,2’-bis (4-tert-butylpyridine)) ruthenium hexafluorophosphate is a coordination complex that features ruthenium as the central metal ion coordinated to two different bipyridine ligands. This compound is known for its applications in various fields, including photochemistry, electrochemistry, and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2’-Bipyridyl) (2,2’-bis (4-tert-butylpyridine)) ruthenium hexafluorophosphate typically involves the coordination of ruthenium with 2,2’-bipyridyl and 2,2’-bis (4-tert-butylpyridine) ligands. The reaction is carried out in an inert atmosphere to prevent oxidation of the ruthenium center. The hexafluorophosphate anion is introduced to balance the charge of the complex.
Industrial Production Methods
Industrial production of this compound involves large-scale coordination reactions under controlled conditions. The process includes purification steps such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2,2’-Bipyridyl) (2,2’-bis (4-tert-butylpyridine)) ruthenium hexafluorophosphate undergoes various types of chemical reactions, including:
Oxidation: The ruthenium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to lower oxidation states.
Substitution: Ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like cerium ammonium nitrate for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out in solvents such as acetonitrile or dichloromethane under inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state ruthenium complexes, while reduction may yield lower oxidation state complexes.
Scientific Research Applications
(2,2’-Bipyridyl) (2,2’-bis (4-tert-butylpyridine)) ruthenium hexafluorophosphate has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including photoredox catalysis.
Biology: Employed in studies of electron transfer processes in biological systems.
Medicine: Investigated for potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of light-emitting devices and solar cells.
Mechanism of Action
The mechanism by which (2,2’-Bipyridyl) (2,2’-bis (4-tert-butylpyridine)) ruthenium hexafluorophosphate exerts its effects involves the coordination of the ruthenium center with the bipyridine ligands. This coordination facilitates electron transfer processes, making the compound effective in catalysis and photochemical applications. The molecular targets and pathways involved include the interaction with substrates in catalytic cycles and the absorption of light in photochemical reactions.
Comparison with Similar Compounds
Similar Compounds
Tris(2,2’-bipyridine)ruthenium(II) hexafluorophosphate: Another ruthenium complex with similar applications in photochemistry and electrochemistry.
Di-tetrabutylammonium cis-bis(isothiocyanato)bis(2,2’-bipyridyl-4,4’-dicarboxylato)ruthenium(II): Used as a photosensitizer in dye-sensitized solar cells.
Uniqueness
(2,2’-Bipyridyl) (2,2’-bis (4-tert-butylpyridine)) ruthenium hexafluorophosphate is unique due to the presence of the 2,2’-bis (4-tert-butylpyridine) ligand, which provides steric hindrance and enhances the stability of the complex. This makes it particularly useful in applications requiring robust and stable catalysts.
Properties
Molecular Formula |
C34H36F12N10P2Ru |
|---|---|
Molecular Weight |
975.7 g/mol |
IUPAC Name |
4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-pyrazin-2-ylpyrazine;ruthenium(2+);dihexafluorophosphate |
InChI |
InChI=1S/C18H24N2.2C8H6N4.2F6P.Ru/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;2*1-3-11-7(5-9-1)8-6-10-2-4-12-8;2*1-7(2,3,4,5)6;/h7-12H,1-6H3;2*1-6H;;;/q;;;2*-1;+2 |
InChI Key |
KTCXYCABKLXVJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.C1=CN=C(C=N1)C2=NC=CN=C2.C1=CN=C(C=N1)C2=NC=CN=C2.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![8,9,10,11,12,13-Hexahydro-3,7-nitrilo-7H-pyrido[4,3-b][1,4,9,11]oxatriazacyclohexadecin-2(1H)-one](/img/structure/B12962026.png)



![Ethyl 1-(5-aminopyridin-2-yl)octahydro-4aH-cyclopenta[b]pyridine-4a-carboxylate hydrochloride](/img/structure/B12962046.png)



